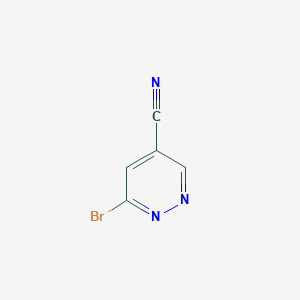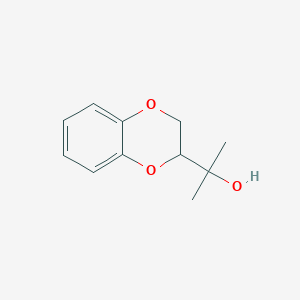
6-bromopyridazine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromopyridazine-4-carbonitrile (6-BP-4CN) is a heterocyclic compound derived from pyridazine, a six-membered ring structure containing nitrogen atoms. It has a wide range of applications in chemical synthesis, scientific research, and drug development. This compound has been found to have a number of unique properties, such as its ability to act as a catalyst for certain reactions, its high solubility, and its strong binding affinity for certain proteins. In addition, 6-BP-4CN has been studied for its potential use as a therapeutic agent in the treatment of various diseases.
科学研究应用
6-bromopyridazine-4-carbonitrile has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. This compound has been found to bind to certain proteins, such as the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation. This binding property has been studied for its potential use in the treatment of cancer, as well as other diseases. In addition, 6-bromopyridazine-4-carbonitrile has also been studied for its potential use in the development of new drugs and therapies for other diseases, such as Alzheimer’s disease and Parkinson’s disease.
作用机制
The mechanism of action of 6-bromopyridazine-4-carbonitrile is not yet fully understood. However, it is believed that this compound binds to certain proteins, such as tyrosine kinase, and may act as a catalyst for certain reactions. This binding property has been studied for its potential use in the treatment of cancer, as well as other diseases. In addition, 6-bromopyridazine-4-carbonitrile has also been studied for its potential use in the development of new drugs and therapies for other diseases, such as Alzheimer’s disease and Parkinson’s disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-bromopyridazine-4-carbonitrile are not yet fully understood. However, it is believed that this compound binds to certain proteins, such as tyrosine kinase, and may act as a catalyst for certain reactions. This binding property has been studied for its potential use in the treatment of cancer, as well as other diseases. In addition, 6-bromopyridazine-4-carbonitrile has also been studied for its potential use in the development of new drugs and therapies for other diseases, such as Alzheimer’s disease and Parkinson’s disease.
Advantages and Limitations for Laboratory Experiments
The use of 6-bromopyridazine-4-carbonitrile in laboratory experiments has a number of advantages and limitations. One advantage is that this compound is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. Additionally, 6-bromopyridazine-4-carbonitrile is highly soluble in a variety of solvents, which makes it easy to work with. However, 6-bromopyridazine-4-carbonitrile is also highly reactive and can react with certain proteins, which can limit its use in certain experiments.
未来方向
6-bromopyridazine-4-carbonitrile has the potential to be used for a wide range of applications in the future. One potential application is the development of new drugs and therapies for the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, this compound could be used as a catalyst for certain reactions, which could be used to synthesize new compounds. Finally, 6-bromopyridazine-4-carbonitrile could be used to study the structure and function of proteins, which could lead to a better understanding of how these proteins work and how they can be manipulated for therapeutic purposes.
合成方法
6-bromopyridazine-4-carbonitrile is typically synthesized through a reaction of pyridazine with bromine and carbonitrile. This method has been used by many researchers since it is a relatively simple and straightforward process. The reaction is typically conducted in a two-step process, first involving the bromination of the pyridazine ring, followed by the addition of carbonitrile. This two-step process yields 6-bromopyridazine-4-carbonitrile in high yield, with minimal byproducts.
属性
IUPAC Name |
6-bromopyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3/c6-5-1-4(2-7)3-8-9-5/h1,3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUTZDGUSNUQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopyridazine-4-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-5-[(methylamino)methyl]phenol](/img/structure/B6618188.png)


![N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B6618223.png)


![{2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine](/img/structure/B6618249.png)
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde](/img/structure/B6618257.png)
![2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6618274.png)




